molecular formula C21H22N2O6 B2674801 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide CAS No. 953015-87-7

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No. B2674801
CAS RN: 953015-87-7
M. Wt: 398.415
InChI Key: ITHGRXGJGDISAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 270.72 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .

Scientific Research Applications

Herbicide Application and Soil Metabolism

Unexpected Hydrolysis and Soil Metabolism

Research on isoxaben, a compound structurally related to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, reveals its transformation through hydrolysis into unexpected products, suggesting a potential application as a herbicide. The study also notes that such compounds undergo significant soil metabolism, forming products that do not raise concerns about the formation of carcinogenic compounds in soil. This indicates the environmental degradation pathways of these herbicides and their potential impact on soil health (Rouchaud et al., 2010; Rouchaud et al., 1993).

Antitumor Activity

Hypoxia-Selective Cytotoxicity

A derivative within the same chemical family has been investigated for its hypoxia-selective cytotoxicity against tumor cells, demonstrating significant potential as an antitumor agent. This research indicates that derivatives of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide could be explored for their selective action against hypoxic tumor environments, which is a hallmark of many types of cancer (Palmer et al., 1996).

Anticonvulsant Activity

Chemical Oxidation and Anticonvulsant Application

Studies on closely related compounds have explored their potential as anticonvulsants, focusing on the chemical oxidation and resultant pharmacological activity. This suggests that derivatives of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide might exhibit neurological benefits, potentially leading to new treatments for epilepsy or other seizure disorders (Adolphe-Pierre et al., 1998).

Environmental Degradation

Photodegradation and Environmental Stability

Research on isoxaben also provides insights into the environmental degradation of similar compounds, particularly through photodecomposition in aqueous systems and solid phases. Understanding these pathways is crucial for evaluating the environmental impact of such chemicals, including their persistence and potential toxicity in non-target areas (Schmitt et al., 1992).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-25-16-7-5-13(9-19(16)27-3)18-11-15(23-29-18)12-22-21(24)14-6-8-17(26-2)20(10-14)28-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHGRXGJGDISAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

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